3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde
Description
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position, a cyclopentyloxy group at the 4-position, and an ethoxy group at the 5-position of the aromatic ring.
Properties
IUPAC Name |
3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJKTRLXSAWVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.
Scientific Research Applications
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Benzaldehyde Derivatives
Substituent Effects on Reactivity and Properties
- Cyclopentyloxy vs. Chlorobenzyloxy: The target compound’s cyclopentyloxy group provides greater steric bulk compared to the 2- or 4-chlorobenzyloxy groups in HE-2899 and the thiosemicarbazone derivative. This bulk may reduce solubility in polar solvents but enhance selectivity in reactions requiring steric control.
Ethoxy vs. Methoxy :
Replacing the ethoxy group (HE-2899) with methoxy (HE-4569) reduces steric hindrance and lipophilicity. Ethoxy’s longer alkyl chain may improve membrane permeability in biological systems, making the target compound more suitable for pharmacokinetic studies.- Thiosemicarbazone Functionalization: The thiosemicarbazone derivative (CAS 358734-70-0) demonstrates how modifying the aldehyde group can expand utility. The thiosemicarbazone moiety is known for metal chelation, which is leveraged in anticancer and antimicrobial agents . The target compound, lacking this group, may serve as a precursor for such derivatives.
Purity and Commercial Availability
- Compounds like HE-2899 and HE-4569 are listed with 95% purity, indicating their reliability as intermediates in synthetic workflows . The absence of purity data for the target compound suggests further purification may be required for precise applications.
Research Implications
- Drug Development : The target compound’s bromine and cyclopentyloxy groups make it a candidate for cross-coupling reactions to generate biaryl structures, common in drug scaffolds.
- Material Science : Its steric profile could aid in designing ligands for asymmetric catalysis.
- Comparative Limitations : Without empirical data on the target compound’s solubility or reactivity, inferences rely on structural analogs. Further studies are needed to validate these hypotheses.
Biological Activity
3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde is a synthetic organic compound with potential biological activity. Its unique structure, featuring a bromine atom, an ethoxy group, and a cyclopentyloxy moiety, suggests diverse applications in medicinal chemistry and biological research. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{14}H_{17}BrO_3
- Molecular Weight : 302.19 g/mol
The compound's structure contributes to its reactivity and potential interactions with biological targets. The presence of the bromine atom can enhance electrophilic characteristics, while the ethoxy and cyclopentyloxy groups may influence solubility and binding properties.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes or receptors. While detailed pathways are still under investigation, preliminary studies suggest that it may act as a phosphodiesterase (PDE) inhibitor, similar to other compounds in its class.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:
- Antimicrobial Activity : Many substituted benzaldehydes demonstrate antibacterial and antifungal properties. Compounds like this one may inhibit the growth of various pathogens.
- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
- Phosphodiesterase Inhibition : As a potential PDE inhibitor, it could play a role in modulating cyclic nucleotide levels, thereby influencing cellular signaling pathways related to inflammation and other conditions .
Antimicrobial Studies
A study exploring the antimicrobial properties of similar benzaldehyde derivatives found that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. The presence of the bromine atom in this compound may confer similar advantages.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde | Methoxy group at position 5 | Exhibits different solubility and reactivity |
| 3-Bromo-4-methoxybenzaldehyde | Methoxy group instead of cyclopentyloxy | Different regioselectivity in reactions |
| 3-Bromo-4-(cyclopentyloxy)-5-methoxybenzaldehyde | Methoxy group at position 5 | Potentially different biological activity |
This table illustrates how variations in substituents can significantly influence chemical behavior and biological activity.
Q & A
Q. Methodological Approach :
- Stepwise Functionalization : Begin with selective protection/deprotection of hydroxyl groups to avoid side reactions. For example, use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group before introducing the cyclopentyloxy moiety via nucleophilic substitution .
- Catalytic Bromination : Employ CuBr₂ or N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to brominate the aromatic ring regioselectively, minimizing over-bromination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .
What spectroscopic techniques are most effective for confirming the structure of this compound?
Q. Advanced Characterization Workflow :
- ¹H/¹³C NMR : Assign protons and carbons using 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclopentyloxy and ethoxy groups. The aldehyde proton typically appears as a singlet near δ 10.0 ppm .
- X-ray Crystallography : Resolve steric effects of the cyclopentyl group and confirm substitution patterns. Evidence from similar bromo-hydroxybenzaldehydes shows planar geometry at the aldehyde group and dihedral angles reflecting steric interactions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₄H₁₇BrO₃) with <2 ppm error .
How does the steric hindrance from the cyclopentyloxy group influence the reactivity of the aldehyde in derivatization reactions?
Q. Mechanistic Analysis :
- Nucleophilic Additions : Steric bulk reduces reactivity toward bulky nucleophiles (e.g., Grignard reagents). Use smaller nucleophiles (e.g., hydroxylamine) or Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance aldehyde electrophilicity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the bromo position is unaffected, but bulky substituents may necessitate Pd(OAc)₂/XPhos catalysts for efficient transmetallation .
What are the challenges in achieving regioselective bromination in the presence of alkoxy substituents?
Q. Regioselectivity Strategies :
- Directing Effects : Alkoxy groups (ethoxy, cyclopentyloxy) are ortho/para-directing. Bromination at the para position to the aldehyde is favored, but steric hindrance from cyclopentyloxy may shift selectivity. Use low-temperature electrophilic bromination to control regiochemistry .
- Competitive Sites : Computational modeling (DFT) predicts electron density distribution to identify reactive positions. Compare with experimental results (e.g., NOESY NMR for spatial proximity analysis) .
How can computational methods predict electronic effects of substituents on the benzaldehyde core?
Q. Computational Workflow :
- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-31G(d) level to predict steric and electronic impacts of substituents .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to explain reactivity trends (e.g., aldehyde vs. bromo sites) .
What strategies resolve contradictions between NMR and mass spectrometry data during characterization?
Q. Data Reconciliation Protocol :
- Isotopic Pattern Analysis : Confirm bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) in HRMS to distinguish from potential contaminants .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in cyclopentyloxy) causing signal splitting. Compare with crystal structures for conformational validation .
What are the best practices for analyzing the compound’s stability under varying storage conditions?
Q. Stability Assessment Framework :
- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor aldehyde oxidation (via FT-IR carbonyl peak shifts) or hydrolysis of ether linkages (HPLC purity checks) .
- Light Sensitivity : Use amber vials and argon atmosphere to prevent photodegradation of the bromo and aldehyde groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
